Product packaging for N-(3,5-DIfluoropyridin-4-yl)acetamide(Cat. No.:CAS No. 2288708-94-9)

N-(3,5-DIfluoropyridin-4-yl)acetamide

Cat. No.: B2578170
CAS No.: 2288708-94-9
M. Wt: 172.135
InChI Key: GQJNBDXUDBHAEW-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Synthetic Organic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.comresearchgate.net In medicinal chemistry, for instance, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. mdpi.combenthamscience.comresearchgate.net The pyridine (B92270) scaffold itself is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. rsc.orgnih.gov The combination of a difluorinated pyridine ring with an acetamide (B32628) functional group in N-(3,5-DIfluoropyridin-4-yl)acetamide suggests its potential as a valuable building block in the synthesis of novel compounds with tailored properties.

The acetamido group can serve multiple roles in a synthetic sequence, acting as a directing group for further functionalization of the pyridine ring or as a protecting group for the amino functionality. The strategic placement of two fluorine atoms at the 3 and 5 positions of the pyridine ring is expected to significantly influence the electronic properties of the molecule, impacting its reactivity and potential interactions.

Overview of Scholarly Research Trajectories for this compound

Direct scholarly research on this compound is limited. However, the research trajectories of related classes of compounds provide a strong indication of its potential areas of application. Current research trends in the broader field of fluorinated pyridines focus on the development of novel synthetic methodologies for their preparation and their incorporation into complex molecules with biological activity. nih.govacs.org

Furthermore, the synthesis of hybrid molecules that combine pyridine and acetamide moieties is an active area of investigation, with studies reporting on the antibacterial and antioxidant properties of such compounds. researchgate.net Research into N-arylacetamides, a class to which this compound belongs, often explores their structural properties and reactivity in electrophilic aromatic substitution reactions. researchgate.net The likely precursor for the synthesis of this compound is 3,5-difluoro-4-aminopyridine, and methods for the synthesis of related 3-fluoro-4-aminopyridines have been reported, suggesting a viable synthetic route. nih.gov

Structural Framework and Synthetic Utility of this compound

From a synthetic utility perspective, the acetamido group can be hydrolyzed to reveal the parent amine, 3,5-difluoro-4-aminopyridine, which can then undergo further reactions. Conversely, the N-H proton of the acetamido group can be deprotonated to generate a nucleophile. The pyridine ring itself, being electron-deficient due to the fluorine substituents, would be susceptible to nucleophilic aromatic substitution, although the positions ortho and para to the nitrogen are typically the most reactive. The fluorine atoms themselves could potentially be displaced under certain reaction conditions.

Interactive Data Tables

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (most basic)
PyridineC₅H₅N79.100.655.25
3,5-DifluoropyridineC₅H₃F₂N115.080.851.13
AcetanilideC₈H₉NO135.161.16-0.4
This compoundC₇H₆F₂N₂O172.130.750.5 (estimated)

Note: Predicted values are generated from computational models and are for illustrative purposes.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Hydrolysis of AmideAcid or base catalysis, H₂O3,5-Difluoro-4-aminopyridine
N-AlkylationBase (e.g., NaH), Alkyl halideN-alkylated derivative
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe)Methoxy-substituted pyridine derivative
Halogen Dance ReactionStrong base (e.g., LDA)Isomeric fluorinated pyridine derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2N2O B2578170 N-(3,5-DIfluoropyridin-4-yl)acetamide CAS No. 2288708-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-difluoropyridin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJNBDXUDBHAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Pathways of N 3,5 Difluoropyridin 4 Yl Acetamide

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving N-(3,5-DIfluoropyridin-4-yl)acetamide

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. The pyridine (B92270) ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated towards nucleophilic attack by the presence of two strongly electron-withdrawing fluorine atoms.

Reactivity at the Pyridine Ring Fluorine Atoms

The fluorine atoms at the 3- and 5-positions of the pyridine ring are excellent leaving groups in SNAr reactions. This reactivity is a consequence of the strong electron-withdrawing nature of both the fluorine atoms and the ring nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace one or both of these fluorine atoms.

The general mechanism for the SNAr reaction of this compound is depicted below:

SNAr Mechanism

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile (Nu-H)Reagent/ConditionsProduct
Methanol (CH₃OH)Sodium Methoxide (NaOCH₃), MethanolN-(3-fluoro-5-methoxypyridin-4-yl)acetamide or N-(3,5-dimethoxypyridin-4-yl)acetamide
Ammonia (NH₃)Ammonia in a suitable solventN-(3-amino-5-fluoropyridin-4-yl)acetamide or N-(3,5-diaminopyridin-4-yl)acetamide
Benzylamine (BnNH₂)Benzylamine, BaseN-(3-benzylamino-5-fluoropyridin-4-yl)acetamide or N-(3,5-bis(benzylamino)pyridin-4-yl)acetamide
Sodium Hydrosulfide (NaSH)Sodium Hydrosulfide in a polar aprotic solventN-(3-fluoro-5-mercaptopyridin-4-yl)acetamide or N-(3,5-dimercaptopyridin-4-yl)acetamide
Malononitrile (CH₂(CN)₂)Strong base (e.g., NaH), THFN-(3-(dicyanomethyl)-5-fluoropyridin-4-yl)acetamide

Note: The reaction can proceed to give mono- or di-substituted products depending on the stoichiometry of the nucleophile and the reaction conditions.

Substituent Effects on SNAr Pathways

The regioselectivity and rate of SNAr reactions on this compound can be influenced by the presence of other substituents on the pyridine ring.

Electron-withdrawing groups (EWGs) : The presence of additional EWGs on the pyridine ring would further activate the ring towards nucleophilic attack, increasing the reaction rate. For instance, a nitro group at the 2- or 6-position would significantly enhance the reactivity.

Electron-donating groups (EDGs) : Conversely, the introduction of EDGs would deactivate the ring towards SNAr, making the reaction slower and requiring more forcing conditions.

The electronic nature of the nucleophile also plays a crucial role. Stronger, more polarizable nucleophiles generally react faster.

Electrophilic Transformations of this compound

The electron-deficient nature of the pyridine ring in this compound makes it generally unreactive towards electrophilic aromatic substitution. The strong deactivating effect of the pyridine nitrogen and the two fluorine atoms makes it difficult to introduce electrophiles onto the ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation typically require harsh conditions and often result in low yields or decomposition of the starting material.

However, the acetamide (B32628) group can influence the directing effects if an electrophilic substitution were to occur, though such reactions are not commonly reported for this specific compound due to the highly deactivated ring system.

Functional Group Interconversions of the Acetamide Moiety in this compound

The acetamide group (-NHCOCH₃) in this compound can undergo a variety of chemical transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3,5-difluoropyridin-4-amine (B69251) and acetic acid. This reaction is a common method for the deprotection of the amino group.

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon. etsu.edu

Reduction: The amide can be reduced to the corresponding ethylamine derivative, N-ethyl-3,5-difluoropyridin-4-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Table 2: Functional Group Interconversions of the Acetamide Moiety

ReactionReagents/ConditionsProduct
Acidic HydrolysisAqueous HCl, heat3,5-Difluoropyridin-4-amine
Basic HydrolysisAqueous NaOH, heat3,5-Difluoropyridin-4-amine
ReductionLithium Aluminum Hydride (LiAlH₄), THFN-ethyl-3,5-difluoropyridin-4-amine

Cyclization and Rearrangement Reactions Involving this compound

This compound and its derivatives can serve as precursors for the synthesis of various fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclizations for Heterocycle Formation

A notable reaction is the intramolecular nucleophilic aromatic substitution, which can lead to the formation of fused ring systems. For instance, if the acetyl group of the acetamide is modified to contain a nucleophilic center, this center can attack one of the fluorine-bearing carbons on the pyridine ring.

One such example is a rearrangement reaction observed in related 4-amino-3-halopyridines. sapub.org Acylation of the amino group can be followed by an intramolecular nucleophilic attack of an enolate, formed from the acylated intermediate, onto the halogen-bearing carbon. sapub.org This results in a formal two-carbon insertion and the formation of a pyridin-4-yl α-substituted acetamide product. sapub.org While not directly reported for this compound, a similar pathway could be envisioned under appropriate conditions, leading to the formation of novel heterocyclic structures.

A hypothetical intramolecular cyclization is shown below, where a derivative of this compound containing a suitable nucleophilic side chain undergoes cyclization to form a fused heterocyclic system.

Hypothetical Intramolecular Cyclization

The feasibility and outcome of such reactions would depend on the nature of the introduced side chain and the reaction conditions employed.

Rearrangement Mechanisms

While specific studies on the rearrangement mechanisms of this compound are not extensively documented in publicly available literature, its structural features—an N-acylamino pyridine system—suggest that it could potentially undergo rearrangements analogous to those observed for N-arylacetamides. The presence of activating fluorine atoms and the pyridine nitrogen introduces unique electronic factors that could influence the feasibility and outcome of such reactions. Plausible rearrangement pathways include photochemical and acid-catalyzed migrations of the acetyl group to the pyridine ring.

One conceivable pathway is a Photo-Fries type rearrangement . In the classic Photo-Fries rearrangement, an aryl ester or anilide undergoes homolytic cleavage of the ester or amide bond upon UV irradiation. slideshare.netresearchgate.net This generates a radical pair, which can then recombine to form ortho- and para-substituted ketones or amides. slideshare.netresearchgate.net For this compound, this would involve the homolytic cleavage of the N-C(O) bond to form an N-(3,5-difluoropyridin-4-yl)aminyl radical and an acetyl radical. These radicals, held within a solvent cage, could then recombine at one of the unsubstituted carbon atoms of the pyridine ring (positions 2 or 6). Subsequent tautomerization would lead to the formation of 2-acetyl-4-amino-3,5-difluoropyridine or 2-amino-3,5-difluoro-6-acetylpyridine. The regioselectivity of this hypothetical rearrangement would be influenced by the stability of the radical intermediates and the electronic effects of the fluorine substituents and the pyridine nitrogen.

Another potential rearrangement is an acid-catalyzed Fries-type rearrangement . The conventional Fries rearrangement involves the intramolecular migration of an acyl group of a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgaakash.ac.inbyjus.com A similar reaction for N-acyl anilines is also known. In the case of this compound, protonation of the amide oxygen by a strong acid could initiate the process. This would be followed by the intramolecular electrophilic attack of the acetyl group onto the electron-rich pyridine ring. The fluorine atoms, being electron-withdrawing, would deactivate the ring towards electrophilic substitution, making this a potentially challenging transformation. However, the pyridine nitrogen can be protonated, which would further deactivate the ring. The reaction conditions would need to be carefully selected to favor N-C bond cleavage and subsequent C-acylation over other possible reactions. The most likely positions for the acyl group to migrate to would be the carbon atoms ortho to the amino group (positions 2 and 6), leading to the formation of 2-acetyl-4-amino-3,5-difluoropyridine.

It is important to emphasize that these proposed rearrangement mechanisms are hypothetical and based on established reactions of analogous compounds. Experimental or computational studies are required to determine if this compound indeed undergoes these rearrangements and to elucidate the precise mechanisms involved.

Plausible Rearrangement Mechanism Description Potential Products Key Influencing Factors
Photo-Fries Type RearrangementHomolytic cleavage of the N-C(O) bond upon UV irradiation, followed by radical recombination.2-Acetyl-4-amino-3,5-difluoropyridine, 2-Amino-3,5-difluoro-6-acetylpyridineWavelength of UV light, solvent cage effects, stability of radical intermediates.
Acid-Catalyzed Fries-Type RearrangementIntramolecular migration of the acetyl group to the pyridine ring under acidic conditions.2-Acetyl-4-amino-3,5-difluoropyridineAcid strength, temperature, electronic effects of fluorine atoms and pyridine nitrogen.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic investigations specifically focused on key reactions involving this compound are scarce in the scientific literature. Much of the available information is embedded within broader synthetic studies that utilize this compound as an intermediate without delving into the intricacies of its reaction mechanisms. However, based on its chemical structure, we can propose several avenues for mechanistic investigation that would provide valuable insights into its reactivity.

A crucial area for investigation would be the nucleophilic substitution reactions at the pyridine ring. The fluorine atoms at positions 3 and 5 are expected to activate the ring towards nucleophilic attack, particularly at positions 2 and 6. Mechanistic studies could involve kinetic analysis to determine the reaction order with respect to the nucleophile and the substrate. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway, identify transition states, and calculate activation energies for the formation of Meisenheimer-type intermediates. These studies would help in understanding the regioselectivity of the substitution and the role of the acetamido group in modulating the reactivity of the pyridine ring.

Another key reaction to investigate is the hydrolysis of the acetamido group . Both acid- and base-catalyzed hydrolysis would be of interest. Mechanistic studies would aim to elucidate the role of the fluorine substituents and the pyridine nitrogen on the rate of hydrolysis. This could be achieved through kinetic experiments under varying pH conditions and by studying the effect of different acid or base catalysts. Isotope labeling studies, for instance using H₂¹⁸O, could be employed to trace the origin of the oxygen atom in the resulting 4-amino-3,5-difluoropyridine, confirming the site of nucleophilic attack (the carbonyl carbon).

Furthermore, the potential for directed ortho-metalation presents an interesting mechanistic question. The acetamido group, in principle, could direct lithiation to the adjacent C-2 and C-6 positions of the pyridine ring. Mechanistic investigations could involve low-temperature NMR studies to detect the formation of lithiated intermediates. Trapping experiments with various electrophiles would provide evidence for the position of metalation. Computational modeling could also be used to assess the stability of different possible organolithium intermediates.

Finally, the hypothetical rearrangement reactions discussed in the previous section warrant detailed mechanistic investigation. For a potential Photo-Fries rearrangement, nanosecond laser flash photolysis could be used to detect and characterize the transient radical intermediates. For a putative acid-catalyzed rearrangement, kinetic studies and the analysis of reaction intermediates, possibly through in-situ NMR spectroscopy, would be crucial to distinguish between an intramolecular and an intermolecular pathway.

Proposed Mechanistic Investigation Methodology Key Questions to Address Expected Outcomes
Nucleophilic Aromatic SubstitutionKinetic studies, DFT calculations, trapping of intermediates.What is the reaction mechanism (e.g., SNAr)? What is the regioselectivity and why? How does the acetamido group influence reactivity?Determination of rate laws, identification of transition states and intermediates, understanding of substituent effects.
Amide HydrolysisKinetic studies under varying pH, isotope labeling (H₂¹⁸O).What are the mechanisms for acid and base-catalyzed hydrolysis? What are the rate-determining steps?Elucidation of hydrolysis pathways, determination of catalytic effects.
Directed ortho-MetalationLow-temperature NMR, trapping experiments with electrophiles, computational modeling.Does the acetamido group direct metalation? Which position is preferentially metalated? What is the stability of the intermediates?Confirmation of directed metalation, identification of lithiated species, understanding of directing group effects.
Rearrangement ReactionsLaser flash photolysis (for photo-rearrangement), in-situ NMR, kinetic analysis, crossover experiments.Do Photo-Fries or acid-catalyzed rearrangements occur? Are the mechanisms intramolecular or intermolecular? What are the key intermediates?Detection of transient species, determination of reaction pathways, elucidation of the rearrangement mechanism.

Structural Analysis and Advanced Spectroscopic Characterization of N 3,5 Difluoropyridin 4 Yl Acetamide

X-ray Crystallography and Solid-State Structure of N-(3,5-DIfluoropyridin-4-yl)acetamide and its Analogues

While a specific crystal structure for this compound is not publicly available, extensive analysis of analogous N-aryl and N-heteroaryl acetamides allows for a detailed prediction of its solid-state characteristics. The molecular structure and crystal packing are largely dictated by the interplay of strong hydrogen bonds and other weaker intermolecular interactions.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. In numerous analogous N-aryl acetamide (B32628) structures, the amide N–H group acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust N–H⋯O interactions. nih.govmdpi.com This interaction typically results in the formation of infinite one-dimensional chains or ribbons propagating along a crystal axis. nih.gov

Beyond this primary interaction, weaker contacts are crucial for stabilizing the three-dimensional architecture. These can include C–H⋯O and C–H⋯F hydrogen bonds. mdpi.comiucr.org The aromatic protons on the difluoropyridine ring and the methyl protons of the acetamide group can interact with the electronegative oxygen and fluorine atoms of neighboring molecules.

Given the presence of fluorine, halogen bonding is another potential interaction influencing the crystal packing. Although organic fluorine is a weak hydrogen-bond acceptor, it can participate in various stabilizing interactions. nih.govrsc.orgchemistryviews.org Contacts such as C–F⋯π or interactions between fluorine and the pyridine (B92270) nitrogen (C–F⋯N) could play a role. In related halogenated N-aryl acetamides, short contacts between halogen atoms (e.g., Br⋯Br and Br⋯F) have been observed to link molecular chains and ribbons into more complex architectures. nih.goviucr.org The interplay of these varied interactions dictates the final packing motif.

Table 1: Predicted Hydrogen Bond Geometries for this compound

Donor-H···AcceptorTypeExpected Distance (D···A, Å)Expected Angle (D-H···A, °)
N–H···O=CStrong, Intermolecular2.8 - 3.1160 - 180
C–H···O=CWeak, Intermolecular3.2 - 3.5130 - 160
C–H···FWeak, Intermolecular3.1 - 3.4120 - 150

The conformation of this compound in the solid state involves the relative orientation of the acetamide group and the difluoropyridine ring. The amide functional group (C-N-C=O) itself has significant double-bond character and is therefore expected to be planar or nearly planar. consensus.appresearchgate.net

The most significant conformational variable is the torsion angle between the plane of the pyridine ring and the plane of the amide group. In the crystal structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, the dihedral angles between the amide plane and the two aromatic rings are significant (58.40° and 61.51°), indicating a twisted conformation. researchgate.net This twisting is a common feature in N-aryl amides and arises from steric hindrance between the ortho substituents on the ring and the amide group. For this compound, the two fluorine atoms at the ortho positions (C3 and C5) relative to the nitrogen-bearing carbon (C4) would create steric strain, likely forcing the pyridine ring to be significantly twisted out of the amide plane. This conformation minimizes steric repulsion while allowing for the formation of the efficient intermolecular hydrogen-bonding networks described above.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. The combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR, enhanced by multi-dimensional techniques, allows for unambiguous assignment of all atomic nuclei.

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons (H-2/H-6), a singlet for the methyl (CH₃) protons, and a broad singlet for the amide (N-H) proton. The ¹³C NMR spectrum would display signals for the methyl carbon, the carbonyl carbon, and three distinct signals for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4), with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. znaturforsch.comorganicchemistrydata.org

While 1D spectra provide initial information, 2D NMR experiments are necessary for definitive assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings. For this molecule, no H-H couplings are expected on the pyridine ring, so this experiment would primarily confirm the absence of such correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. It would show a correlation between the aromatic proton signal and the C-2/C-6 carbon signal, and another between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons and is crucial for connecting the molecular fragments. Key expected correlations include:

The N-H proton to the carbonyl carbon (²JCH) and to the C-4 of the pyridine ring (²JCH).

The aromatic H-2/H-6 protons to C-4 (²JCH) and C-3/C-5 (³JCH).

The methyl protons to the carbonyl carbon (²JCH).

These correlations would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

AtomTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1-CH~2.2~25C=O
2-C =O-~169H (NH), H (CH₃)
3NH ~8.0-8.5-C=O, C4
4C 4-~130-135 (t)H (NH), H (C2/C6)
5, 9C 3/C 5-~150-155 (d)H (C2/C6)
6, 8C 2/C 6~8.4~140-145 (d)C4, C3/C5
7N (pyridine)---

Note: (t) indicates a triplet and (d) indicates a doublet, arising from C-F coupling.

¹⁹F NMR spectroscopy is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. wikipedia.org For this compound, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal. nih.gov

The chemical shift of this signal would be in the typical range for aryl fluorides. alfa-chemistry.comucsb.edu Based on data for other fluoropyridines, the chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃. fluorine1.ru In the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6, a ³JHF coupling). Further, smaller long-range couplings, such as to the amide proton (⁴JHF), might also be resolved. ucla.eduhuji.ac.il

Solid-state NMR (ssNMR) provides structural information on crystalline or amorphous materials, offering a bridge between crystallographic and solution-state data. For this compound, techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) would be particularly informative. rsc.org

The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. If there is more than one molecule in the asymmetric unit with different conformations, a doubling of the carbon signals would be observed. Furthermore, chemical shifts in the solid state are highly sensitive to the local environment, meaning that the ¹³C and ¹⁵N chemical shifts can provide direct insight into the effects of crystal packing and intermolecular interactions, such as the N–H⋯O hydrogen bonds. rsc.org Differences in the chemical shifts between the solid-state and solution-state spectra can highlight conformational changes that occur upon dissolution. This technique would be a powerful tool to complement X-ray diffraction data, especially for characterizing the local order and dynamics within the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for this compound Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational and bonding analysis of this compound. mdpi.com The vibrational modes observed in the spectra provide a molecular fingerprint, allowing for the characterization of its structural features. mdpi.com The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), enables the assignment of specific vibrational frequencies to the corresponding atomic motions within the molecule. nih.gov

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the N-H and C=O stretching of the acetamide group, as well as vibrations of the difluoropyridine ring. The positions of these bands are sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding.

Key vibrational modes for this compound include the N-H stretching vibration, typically observed in the range of 3200-3300 cm⁻¹. The C=O stretching (Amide I band) is expected to appear as a strong absorption around 1670-1690 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is anticipated in the region of 1520-1550 cm⁻¹.

The difluoropyridine ring exhibits several characteristic vibrations. The C-F stretching modes are expected to be found in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the pyridine ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. nih.govaps.org The specific frequencies of these ring modes are influenced by the fluorine substituents.

Interactive Table: Vibrational Mode Assignments for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide3200-3300
C-H StretchAromatic Ring3000-3100
C=O Stretch (Amide I)Amide1670-1690
C=C, C=N Ring StretchPyridine Ring1400-1600
N-H Bend (Amide II)Amide1520-1550
C-F StretchFluoro-substituent1200-1300
C-N StretchAmide1200-1250
Ring BendingPyridine Ring600-800

Mass Spectrometry Techniques for this compound Fragmentation Pathways and Isotope Studies

Mass spectrometry is an essential technique for elucidating the fragmentation pathways of this compound and for conducting isotope studies. researchgate.net Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for the detailed investigation of the molecule's behavior upon ionization. nih.govnih.gov

Upon ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. A primary fragmentation pathway likely involves the cleavage of the amide bond. This can lead to the formation of a 3,5-difluoropyridin-4-aminium cation and a neutral ketene (B1206846) molecule, or alternatively, an acetyl cation and a neutral 3,5-difluoropyridin-4-amine (B69251) molecule.

Another significant fragmentation pathway could involve the loss of a fluorine atom from the pyridine ring. The stability of the resulting fragment ions can provide information about the charge distribution within the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of these fragments, thereby confirming the proposed fragmentation mechanisms.

Isotope studies, particularly with the incorporation of stable isotopes like deuterium, can be employed to further verify the proposed fragmentation pathways. By labeling specific positions within the molecule, the movement of atoms during fragmentation can be traced.

Interactive Table: Proposed Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragmentation PathwayFragment Ion (m/z)Neutral Loss
[M+H]⁺Cleavage of amide C-N bond[CH₃CO]⁺C₇H₅F₂N₂
[M+H]⁺Cleavage of amide C-N bond[C₅H₃F₂N₂]⁺CH₂CO
[M+H]⁺Loss of ketene from amide side chain[C₅H₄F₂N₂]⁺CH₂CO
[M+H]⁺Loss of fluorine[C₇H₆FN₂O]⁺HF

Computational Chemistry and Theoretical Studies of N 3,5 Difluoropyridin 4 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Properties of N-(3,5-DIfluoropyridin-4-yl)acetamide

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. These calculations can predict various properties, including molecular orbital energies, charge distributions, and dipole moments, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on acetamide (B32628) derivatives have proven effective in understanding their local reactivity and intermolecular interactions. nih.govnih.gov For this compound, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. These calculations also allow for the mapping of the electrostatic potential (ESP) surface, which helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 6.3 eVReflects the chemical reactivity and stability.
Dipole Moment~ 3.5 DInfluences intermolecular interactions and solubility.

Note: The values in this table are hypothetical and represent typical ranges for similar molecules based on DFT calculations.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a high level of theoretical accuracy for determining the electronic configuration and energy landscapes of molecules. While computationally more demanding than DFT, these methods can offer more precise predictions of electronic energies and properties. For this compound, ab initio calculations can be used to construct a detailed potential energy surface, identifying various stable conformers and the transition states that connect them. This is crucial for understanding the molecule's flexibility and the energetic barriers to conformational changes.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in a crystal lattice. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Pathways Using Computational Models for this compound

Computational models are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness indices, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.govnih.gov For instance, the nitrogen and oxygen atoms of the acetamide group and the carbon atoms of the pyridine (B92270) ring are potential sites for chemical reactions.

Furthermore, computational methods can be used to model reaction mechanisms by locating transition states and calculating activation energies. This information is vital for understanding the kinetics and thermodynamics of chemical transformations involving this compound, such as hydrolysis of the amide bond or substitution reactions on the pyridine ring.

Intermolecular Interactions and Crystal Packing Predictions for this compound Using Computational Approaches

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state properties, such as crystal structure and melting point. Computational methods like Hirshfeld surface analysis can quantify and visualize the different types of intermolecular contacts in a crystal lattice. nih.govnih.gov

For this compound, potential intermolecular interactions include N-H···O hydrogen bonds between the amide groups of neighboring molecules, as well as weaker C-H···F and C-H···N interactions. nih.govresearchgate.net Pi-pi stacking interactions between the pyridine rings may also play a role in the crystal packing. nih.gov Computational crystal structure prediction methods can be used to generate and rank plausible crystal packing arrangements based on their lattice energies, providing valuable information for materials science and pharmaceutical applications.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Contribution to Crystal Packing
Hydrogen BondingN-HO=CHigh
Halogen BondingC-FN (pyridine)Moderate
π-π StackingPyridine RingPyridine RingModerate
van der Waals ForcesAll atomsAll atomsHigh

Note: The contributions in this table are qualitative predictions based on the functional groups present in the molecule.

Spectroscopic Parameter Prediction from Theoretical Models

Theoretical models can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation. nih.gov

Synthesis and Reactivity of N 3,5 Difluoropyridin 4 Yl Acetamide Derivatives and Analogues

Design Principles for N-(3,5-DIfluoropyridin-4-yl)acetamide Analogues with Modified Pyridine (B92270) Rings

The design of analogues based on the this compound core is a nuanced process, heavily reliant on structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. Modifications to the pyridine ring are a key strategy to modulate the compound's interaction with target proteins.

The 3,5-difluorosubstitution pattern on the pyridine ring is a critical feature. The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This is often a desirable trait in drug candidates as it can minimize off-target effects and improve cell permeability. Furthermore, the fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein.

Key design principles for modifying the pyridine ring include:

Substitution at other positions: Introducing substituents at the 2- and 6-positions of the pyridine ring can provide additional points of interaction with the target protein, potentially leading to increased potency and selectivity. The choice of substituent is guided by the topology of the binding pocket.

Bioisosteric replacement: The pyridine ring itself can be replaced with other heterocyclic systems to explore different spatial arrangements and electronic distributions. However, any replacement must aim to retain the key interactions facilitated by the original difluoropyridine moiety.

Modification StrategyRationalePotential Outcome
Substitution at C2/C6 positionsIntroduce new interactions with target proteinEnhanced potency and/or selectivity
Bioisosteric replacement of pyridineExplore alternative spatial and electronic propertiesImproved pharmacokinetic profile
Introduction of electron-donating/withdrawing groupsFine-tune electronic character and binding affinityModulated reactivity and target engagement

Strategies for Functionalization of the Acetamide (B32628) Moiety in this compound Derivatives

The acetamide moiety of this compound serves as a crucial linker and a key hydrogen bond donor/acceptor. Its functionalization offers a versatile handle to introduce a wide array of chemical diversity, thereby influencing the compound's solubility, metabolic stability, and target engagement.

Common strategies for the functionalization of the acetamide group include:

Alpha-substitution: Introduction of substituents at the alpha-carbon of the acetyl group is a frequently employed strategy. This can be achieved through enolate chemistry or by using appropriately substituted acyl chlorides or carboxylic acids in the initial amide bond formation. The nature of the substituent can range from simple alkyl or aryl groups to more complex heterocyclic systems. These modifications can provide additional interactions with the target protein and modulate the compound's physicochemical properties.

N-alkylation or N-arylation: While the parent compound is an N-H acetamide, derivatization at the amide nitrogen can be explored. However, this often comes at the cost of losing a critical hydrogen bond donor, which may be detrimental to binding affinity.

Replacement of the acetyl group: The entire acetyl group can be replaced with other acyl groups or sulfonyl groups to probe different electronic and steric requirements in the binding pocket. For instance, replacing the methyl group with a cyclopropyl (B3062369) or trifluoromethyl group can impact metabolic stability and binding interactions.

Chain extension or homologation: The acetamide side chain can be extended to optimize the distance and geometry of interaction with specific residues in the target protein.

The synthesis of these derivatives typically involves the acylation of 3,5-difluoropyridin-4-amine (B69251) with a functionalized carboxylic acid or its activated form (e.g., acyl chloride, acid anhydride). The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid side reactions.

Functionalization StrategySynthetic ApproachPurpose of Modification
Alpha-substitutionUse of substituted acyl chlorides or carboxylic acidsIntroduce new binding interactions, modulate physicochemical properties
N-alkylation/N-arylationAlkylation or arylation of the amide nitrogenExplore steric effects (often with loss of H-bond donor)
Acetyl group replacementAcylation with different acyl or sulfonyl chloridesProbe electronic and steric requirements of the binding site
Chain extensionUse of longer-chain carboxylic acidsOptimize linker length and geometry

Synthesis of Poly-substituted this compound Derivatives

The synthesis of poly-substituted derivatives of this compound, where both the pyridine ring and the acetamide moiety are functionalized, requires a carefully planned synthetic sequence. The order of introduction of the various substituents is crucial to the success of the synthesis.

A common synthetic approach starts with a pre-functionalized pyridine ring. For example, a 2- or 6-substituted 3,5-difluoropyridin-4-amine can be used as the starting material. This amine is then acylated with a desired carboxylic acid or its derivative to install the acetamide side chain.

Alternatively, one can start with this compound and then perform electrophilic or nucleophilic aromatic substitution on the pyridine ring. However, the directing effects of the existing substituents and the potential for side reactions need to be carefully considered.

The synthesis of these complex molecules often involves multi-step sequences and requires robust purification techniques to isolate the desired product in high purity. The characterization of these novel compounds relies heavily on spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and in some cases, X-ray crystallography to confirm the structure and stereochemistry.

Stereochemical Aspects in the Synthesis of this compound Derivatives

When the functionalization of the acetamide moiety introduces a chiral center, for example, through alpha-substitution with a non-symmetrical group, the resulting compound will exist as a mixture of enantiomers or diastereomers. The biological activity of these stereoisomers can differ significantly, with one isomer often being much more potent than the other(s). Therefore, the control of stereochemistry during the synthesis is of paramount importance.

Strategies to obtain stereochemically pure derivatives include:

Chiral resolution: The racemic mixture can be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation and subsequent removal of the resolving agent.

Asymmetric synthesis: This approach aims to selectively synthesize the desired stereoisomer from the outset. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For instance, the acylation of 3,5-difluoropyridin-4-amine can be carried out with a stereochemically pure alpha-substituted carboxylic acid.

Stereoselective reactions: Reactions that create the chiral center can be designed to proceed with high stereoselectivity. This often involves the use of chiral reagents or catalysts that can control the facial selectivity of the reaction.

The determination of the absolute configuration of the synthesized chiral molecules is typically achieved through X-ray crystallography of a single crystal or by using spectroscopic techniques such as vibrational circular dichroism (VCD) in conjunction with quantum chemical calculations.

Stereochemical Control StrategyDescriptionExample
Chiral ResolutionSeparation of a racemic mixture into enantiomersChiral HPLC, diastereomeric salt formation
Asymmetric SynthesisSelective synthesis of a single stereoisomerUse of a chiral starting material or chiral catalyst
Stereoselective ReactionsReactions designed to favor the formation of one stereoisomerUse of chiral reagents to control reaction stereochemistry

Applications of N 3,5 Difluoropyridin 4 Yl Acetamide As a Synthetic Intermediate and in Materials Science

Role of N-(3,5-Difluoropyridin-4-yl)acetamide in the Synthesis of Complex Organic Scaffolds

The this compound scaffold is a valuable starting material for the construction of more elaborate heterocyclic systems. Nitrogen-containing heterocycles are fundamental components of many biologically active molecules and functional materials. The reactivity of the pyridine (B92270) ring, activated by the fluorine atoms, and the potential for transformations of the acetamide (B32628) group, allow for its use in a variety of synthetic strategies.

The general synthetic utility of acetamide-functionalized heterocycles is demonstrated in the preparation of various complex structures. For instance, derivatives of N-(pyridin-2-yl) acetamide have been synthesized and used as precursors for compounds with potential antifungal activities. While not a direct application of this compound, this highlights the role of the acetamide group in building molecular complexity.

Due to the limited direct research on this specific compound, a detailed table of its direct applications in complex organic scaffold synthesis cannot be compiled. However, based on the reactivity of similar compounds, its potential lies in reactions such as:

Nucleophilic Aromatic Substitution: The fluorine atoms on the pyridine ring are susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions: The pyridine ring can potentially undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

Modification of the Acetamide Group: The amide functionality can be hydrolyzed to the corresponding amine or be involved in further condensation reactions.

This compound in Polymer and Advanced Materials Chemistry

Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The incorporation of the 3,5-difluoropyridine moiety from this compound into a polymer backbone could potentially impart these characteristics. While no specific polymers derived from this monomer are documented in the provided search results, the general principles of polymer chemistry suggest its potential as a monomer or a precursor to a monomer.

The compound could potentially be used in the synthesis of:

High-Performance Polymers: Through polycondensation or other polymerization reactions, the difluoropyridinyl unit could be integrated into polymer chains, potentially leading to materials with enhanced thermal and chemical stability.

Functional Materials: The nitrogen atom in the pyridine ring and the polar acetamide group could provide sites for metal coordination or hydrogen bonding, leading to materials with specific optical or electronic properties.

Utilization of this compound in Agrochemical Research as a Building Block

Pyridine-based structures are a cornerstone of modern agrochemical research, with many successful herbicides, insecticides, and fungicides containing this heterocyclic motif. The introduction of fluorine atoms into these molecules often enhances their biological activity and metabolic stability. For example, trifluoromethylpyridines are key structural motifs in a number of active agrochemical ingredients. nih.gov

While direct applications of this compound in agrochemicals are not explicitly detailed in the available literature, its structure suggests it could serve as a valuable intermediate for the synthesis of novel agrochemically active compounds. The difluoropyridinyl core is a feature of interest for modulating the biological efficacy of potential crop protection agents.

The general importance of fluorinated pyridines in agrochemicals is highlighted by the commercial success of compounds containing these moieties. The development of new synthetic routes to functionalized pyridines is therefore of significant interest to the agrochemical industry.

This compound as a Ligand Precursor or Catalyst Component

The pyridine nitrogen and the amide functionality of this compound provide potential coordination sites for metal ions. This suggests that the compound could be a precursor for the synthesis of novel ligands for catalysis. While no specific catalytic applications of ligands derived from this compound are reported, the synthesis of transition metal complexes with other acetamide-containing ligands has been explored. For instance, N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been synthesized, though their catalytic applications were not the primary focus of the study.

The synthesis of metal complexes with ligands containing an 8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide structure has also been reported, demonstrating the ability of acetamide-derived ligands to coordinate with various transition metals.

The development of new ligands is crucial for advancing the field of catalysis, and the unique electronic properties conferred by the difluoropyridinyl group could lead to catalysts with novel reactivity and selectivity. Further research would be needed to explore the potential of this compound and its derivatives in this area.

Future Research Directions for this compound

The exploration of novel chemical entities is a cornerstone of scientific advancement, and this compound presents a compelling target for future research. The unique structural features of this compound, namely the difluorinated pyridine ring coupled with an acetamide group, suggest a rich and underexplored chemical space. This article outlines potential future research avenues focused on this specific molecule, emphasizing innovative methodologies and advanced analytical techniques.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3,5-Difluoropyridin-4-yl)acetamide, and how are intermediates characterized?

Methodological Answer:

  • Synthesis : Use nucleophilic substitution on 3,5-difluoropyridin-4-amine with acetyl chloride or acetic anhydride in the presence of a coupling agent like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) .
  • Purification : Employ column chromatography with gradients (e.g., acidic conditions for fluorinated pyridines) or recrystallization from ethanol/water .
  • Characterization : Validate intermediates via:
    • IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1500–1600 cm⁻¹) .
    • NMR : Look for pyridine proton splitting patterns (e.g., δ 8.75 ppm for aromatic protons in deuterated DMSO) and fluorine coupling (JHF ~56 Hz) .

Table 1 : Example Synthesis Data for Analogous Fluorinated Pyridines

CompoundYield (%)Melting Point (°C)Key NMR Peaks (δ, ppm)Reference
2-[3,5-dichloro-4-pyridyl]-N,N-dimethyl-acetamide10N/A8.75 (s, 1H), 7.23 (t, J=56 Hz)
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamideNot reportedN/AStructural analog; MDL: MFCD24618232

Q. Q2. What safety precautions are critical when handling fluorinated pyridine derivatives like this compound?

Methodological Answer:

  • Toxicity : Fluorinated pyridines may release toxic NOx upon decomposition. Use fume hoods and monitor thermal stability via TGA (thermogravimetric analysis) .
  • Mutagenicity : Conduct Ames tests for analogs; mutation data reported for structurally related acetamides (e.g., 3,5-dimethylparacetamol) .
  • Handling : Use PPE (gloves, goggles) and store in anhydrous conditions to prevent hydrolysis. Validate purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in NMR data for fluorinated pyridine acetamides?

Methodological Answer:

  • Fluorine Coupling : Fluorine atoms cause splitting in adjacent protons (e.g., JHF ~56 Hz in 2-[3,5-dichloro-2-(difluoromethyl)-4-pyridyl]-N,N-dimethyl-acetamide). Use deuterated solvents (d6-DMSO) to minimize interference .
  • Dynamic Effects : Variable temperature NMR can clarify conformational changes or rotational barriers in the acetamide group .
  • Cross-Validation : Compare with computational models (DFT calculations for chemical shifts) or reference spectra of analogs (e.g., N-(5-fluorobenzyl)thio derivatives) .

Table 2 : NMR Data Comparison for Fluorinated Pyridines

Compound ID¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
10 ()8.75 (s, 1H), 4.11 (s, 2H)Not reported
5j ()7.3–7.5 (m, aromatic)N/A

Q. Q4. What strategies optimize regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

  • Directing Groups : The acetamide moiety acts as a weak directing group. Use Pd-catalyzed C–H activation with ligands like BrettPhos for selective fluorination or cross-coupling .
  • Protection/Deprotection : Temporarily protect the amide with Boc groups to enhance reactivity at the 4-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates, aiding in regiocontrol .

Q. Q5. How do fluorinated analogs compare to non-fluorinated counterparts in biological activity studies?

Methodological Answer:

  • Metabolic Stability : Fluorine atoms reduce metabolic degradation. Compare half-life (t½) in microsomal assays (e.g., human liver microsomes) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature alters pKa of the pyridine ring, impacting binding affinity. Use potentiometric titration for pKa determination .
  • Case Study : Tetrahydrocarbazole analogs (e.g., 6-fluoro derivatives) show enhanced activity over non-fluorinated versions in receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.